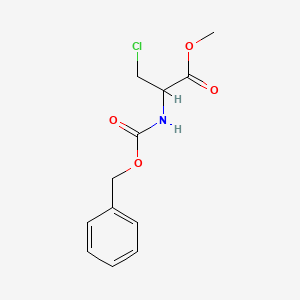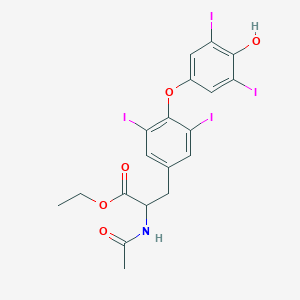
N-(2,4-Dimethyl-phenyl)-2-hydroxyimino-3-oxo-butyramide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,4-Dimethyl-phenyl)-2-hydroxyimino-3-oxo-butyramide is an organic compound with a complex structure that includes a phenyl ring substituted with two methyl groups and a hydroxyimino group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-Dimethyl-phenyl)-2-hydroxyimino-3-oxo-butyramide typically involves the reaction of 2,4-dimethylaniline with appropriate reagents to introduce the hydroxyimino and oxo groups. One common method involves the use of phosphorus trichloride in a dimethylbenzene medium at elevated temperatures . The reaction conditions must be carefully controlled to ensure the correct substitution pattern and to avoid side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can help in maintaining the reaction conditions and improving the yield and purity of the final product. The choice of solvents, catalysts, and purification methods are optimized for large-scale production to ensure cost-effectiveness and environmental compliance.
Análisis De Reacciones Químicas
Types of Reactions
N-(2,4-Dimethyl-phenyl)-2-hydroxyimino-3-oxo-butyramide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group or to modify the hydroxyimino group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional carbonyl groups, while reduction may produce hydroxyl derivatives. Substitution reactions can introduce a wide range of functional groups onto the phenyl ring.
Aplicaciones Científicas De Investigación
N-(2,4-Dimethyl-phenyl)-2-hydroxyimino-3-oxo-butyramide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: The compound is used in the synthesis of polymers and other materials with specialized properties
Mecanismo De Acción
The mechanism by which N-(2,4-Dimethyl-phenyl)-2-hydroxyimino-3-oxo-butyramide exerts its effects involves interactions with specific molecular targets. The hydroxyimino group can form hydrogen bonds with proteins and enzymes, potentially inhibiting their activity. The phenyl ring and its substituents can interact with hydrophobic pockets in proteins, enhancing binding affinity. These interactions can modulate various biochemical pathways, leading to the observed effects .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include:
- N-(2,4-Dimethylphenyl)formamide
- 2,4-Dimethylmethcathinone
- 2,4-Dimethylethcathinone
- 2,4-Dimethyl-α-pyrrolidinopropiophenone .
Uniqueness
N-(2,4-Dimethyl-phenyl)-2-hydroxyimino-3-oxo-butyramide is unique due to the presence of both hydroxyimino and oxo groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups is not commonly found in similar compounds, making it a valuable molecule for research and industrial applications.
Propiedades
Fórmula molecular |
C12H14N2O3 |
|---|---|
Peso molecular |
234.25 g/mol |
Nombre IUPAC |
(E)-N-(2,4-dimethylphenyl)-3-hydroxy-2-nitrosobut-2-enamide |
InChI |
InChI=1S/C12H14N2O3/c1-7-4-5-10(8(2)6-7)13-12(16)11(14-17)9(3)15/h4-6,15H,1-3H3,(H,13,16)/b11-9+ |
Clave InChI |
MIYBFGTUDFPWFR-PKNBQFBNSA-N |
SMILES isomérico |
CC1=CC(=C(C=C1)NC(=O)/C(=C(/C)\O)/N=O)C |
SMILES canónico |
CC1=CC(=C(C=C1)NC(=O)C(=C(C)O)N=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


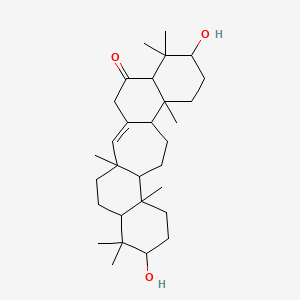
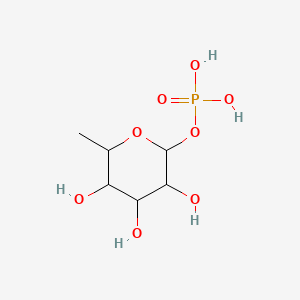
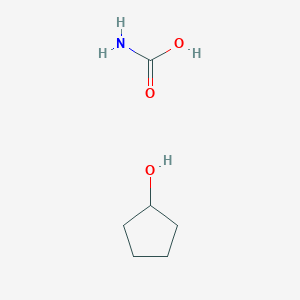
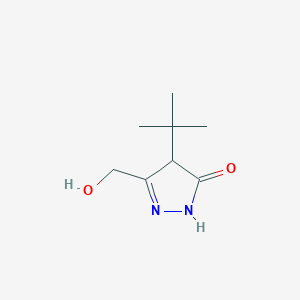
![[17-[(6,9-Difluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-17-propanoyloxy-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-17-carbonyl)disulfanyl]carbonyl-6,9-difluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] propanoate](/img/structure/B12321514.png)
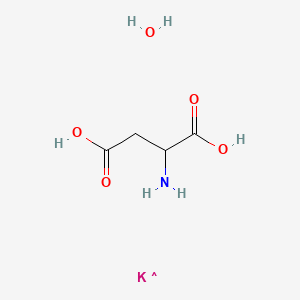
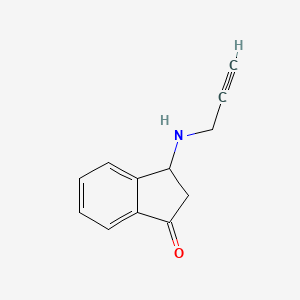
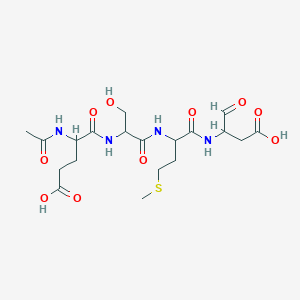

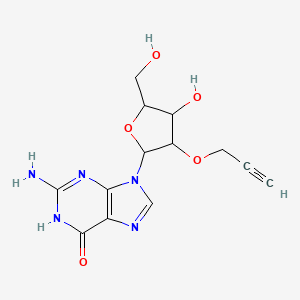
![4-[(t-Butoxycarbonyl)(aminomethyl)]phenol](/img/structure/B12321530.png)

